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Compound of Interest

Compound Name: (R,R)-Ethambutol

Cat. No.: B1671383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the anti-

tuberculosis agent (R,R)-Ethambutol. The information presented herein has been compiled to

assist researchers and professionals in drug development and quality control in the

identification and characterization of this compound. This document includes tabulated

summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R,R)-Ethambutol.

Table 1: ¹H NMR Spectroscopic Data for (S,S)-Ethambutol*

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1671383?utm_src=pdf-interest
https://www.benchchem.com/product/b1671383?utm_src=pdf-body
https://www.benchchem.com/product/b1671383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.66-3.74 m 1H, -CH₂OH

3.56-3.64 m 1H, -CH₂OH

3.18-3.28 m 1H, -CH-

1.40-1.60 m 2H, -CH₂-CH₃

1.00 t 7.5 3H, -CH₃

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-

enantiomer in an achiral solvent is expected to be identical. Predicted ¹H NMR data is also

available in various solvents like D₂O and CDCl₃[2][3].

Table 2: ¹³C NMR Spectroscopic Data for (S,S)-Ethambutol*

Chemical Shift (δ) ppm Assignment

66.0 -CH₂OH

65.2 -CH-

26.0 -CH₂-CH₃

23.4 -CH₂- (ethylenediamine bridge)

18.1

10.5 -CH₃

-5.6

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-

enantiomer in an achiral solvent is expected to be identical.

Table 3: Infrared (IR) Spectroscopy Data for Ethambutol
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Wavenumber (cm⁻¹) Assignment

~3400 O-H stretching

~3320 N-H stretching

3000-2840 C-H stretching

~1559 N-H bending

~1400 C-H₃ bending

Table 4: Mass Spectrometry (MS) Data for Ethambutol

Technique Precursor Ion (m/z) Major Fragment Ions (m/z)

ESI-MS/MS 205.230 [M+H]⁺ 116.090

ESI-MS/MS 205.1911 [M+H]⁺ 116.1044, 55.0534

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

Sample Preparation: Dissolve approximately 10-20 mg of (R,R)-Ethambutol in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the probe for the specific solvent.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.
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Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply

Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans compared to ¹H NMR.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Perkin-Elmer Fourier Transform Infrared (FT-IR) spectrometer or

equivalent, equipped with a KBr press.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (R,R)-Ethambutol with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Press the powder under high pressure (several tons) to form a transparent or translucent

pellet.

Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of an empty sample holder or a pure KBr pellet and

subtract it from the sample spectrum.

2.3 Mass Spectrometry (MS)

Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system,

such as a TSQ Quantum Discovery Max or an AB Sciex Triple Quad 5500.

Sample Preparation:

Prepare a stock solution of (R,R)-Ethambutol in a suitable solvent (e.g., methanol, water).

For analysis of biological samples, a protein precipitation extraction is typically performed.

Mix the plasma sample with a protein precipitating agent like methanol or acetonitrile,

vortex, and centrifuge. The supernatant is then used for analysis.

LC-MS/MS Analysis:

Chromatographic Separation: Use a reverse-phase C18 column (e.g., Agilent Eclipse

XDB-C18, 4.6 x 150 mm, 5 µm). The mobile phase often consists of a gradient of an

aqueous solution with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and

an organic solvent (e.g., methanol or acetonitrile).

Mass Spectrometric Detection:

Utilize an electrospray ionization (ESI) source in positive ion mode.

Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for

quantitative analysis or full scan mode for qualitative analysis.

The precursor ion for Ethambutol ([M+H]⁺) is m/z 205.2.

The major product ion for fragmentation is m/z 116.1.
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Optimize instrumental parameters such as capillary voltage, cone voltage, and collision

energy to achieve maximum signal intensity.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (R,R)-
Ethambutol.
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Workflow for Spectroscopic Analysis of (R,R)-Ethambutol
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Caption: Workflow for the spectroscopic analysis of (R,R)-Ethambutol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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